1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-
CAS No.: 183208-57-3
Cat. No.: VC21308631
Molecular Formula: C9H10BrN3
Molecular Weight: 240.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183208-57-3 |
|---|---|
| Molecular Formula | C9H10BrN3 |
| Molecular Weight | 240.1 g/mol |
| IUPAC Name | 2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
| Standard InChI | InChI=1S/C9H10BrN3/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7/h3-5H,1-2,11H2,(H,12,13) |
| Standard InChI Key | CMFBJWDJQFQFRD-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC2=C1C(=CN2)CCN)Br |
| Canonical SMILES | C1=C(C=NC2=C1C(=CN2)CCN)Br |
Introduction
Chemical Identity and Properties
Basic Information
1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- is identified by the CAS number 183208-57-3. It possesses a molecular formula of C9H10BrN3 and a molecular weight of 240.1 g/mol. The compound features a pyrrolopyridine core structure with a bromine substituent at the 5-position and an ethanamine group at the 3-position, creating a unique chemical architecture with specific reactivity patterns.
Structural Characteristics
The compound contains a fused ring system comprising a pyrrole ring connected to a pyridine ring, forming the azaindole (7-azaindole) backbone. This structure is further functionalized with:
-
A bromine atom at the 5-position of the pyridine ring
-
An ethanamine (CH2CH2NH2) chain at the 3-position of the pyrrole portion
This specific arrangement of functional groups contributes to its chemical behavior and biological interactions, particularly its ability to serve as a kinase inhibitor in various biological systems.
Synthesis and Chemical Reactions
Reaction of Related Compounds
The 1H-pyrrolo[2,3-b]pyridine core structure has been shown to undergo various chemical transformations, including:
-
Nitration and nitrosation predominantly at the 3-position
-
Bromination and iodination, which are relevant to the formation of our target compound
-
Reaction with Mannich bases, primarily occurring at the 3-position
-
Formation of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes through reaction with aldehydes
Biological Activity and Applications
Kinase Inhibition
1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- exhibits significant biological activity, particularly as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK1). SGK1 plays crucial roles in various cellular processes, including:
-
Cell survival mechanisms
-
Cellular proliferation
-
Ion channel regulation
-
Metabolic control
The inhibition of SGK1 by this compound has potential implications for treating various conditions including cancer and metabolic disorders.
Medicinal Chemistry Applications
The primary applications of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- are centered in medicinal chemistry and drug development. Its role as a kinase inhibitor positions it as a candidate for treating various diseases, particularly cancer. The compound's structure allows for further derivatization to explore additional biological activities and therapeutic applications.
Structure-Activity Relationship Studies
Comparison with Similar Compounds
Several compounds share structural similarities with 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-. These include:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (C7H6BrN3), which has a molecular weight of 212.05 g/mol and lacks the ethyl linker between the core structure and the amine group
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine (C7H5BrN2), which serves as a key precursor in synthesis with a molecular weight of 197.03 g/mol
-
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone, which features an acetyl group rather than an ethanamine group at the 3-position
Structure-Activity Considerations
The differences in biological activity between these related compounds highlight the importance of specific structural elements:
-
The ethanamine side chain at the 3-position appears crucial for optimal interaction with target kinases, providing both flexibility and hydrogen bonding capability
-
The bromine substituent at the 5-position influences both the electronic properties and the lipophilicity of the molecule
-
The intact pyrrolopyridine scaffold is essential for maintaining biological activity
These structural features collectively contribute to the compound's binding affinity and selectivity for various kinase targets.
Data Compilation and Properties
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-:
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number | Structural Difference |
|---|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- | C9H10BrN3 | 240.1 g/mol | 183208-57-3 | Target compound |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | C7H6BrN3 | 212.05 g/mol | 507462-51-3 | Lacks ethyl linker |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | 197.03 g/mol | 183208-35-7 | Lacks amine functionality |
Research Status and Future Directions
Current Research Status
The research on 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- and related compounds is still evolving, with significant interest in their potential as therapeutic agents. The pyrrolopyridine scaffold has been identified as a privileged structure in medicinal chemistry due to its ability to interact with multiple biological targets, particularly kinases.
Synthetic Challenges and Opportunities
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- and its analogs presents both challenges and opportunities:
-
Developing more efficient synthetic routes with fewer steps and higher yields
-
Exploring greener chemistry approaches to minimize environmental impact
-
Investigating stereoselective synthesis methods for creating chiral derivatives
-
Establishing scalable processes for potential industrial production
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume